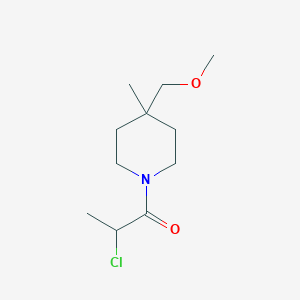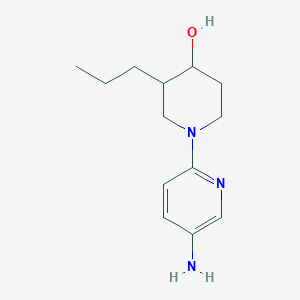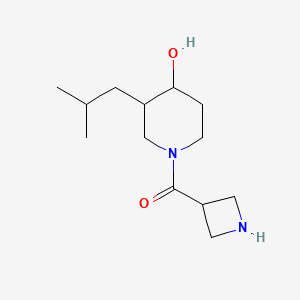
2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one, commonly known as 2-CPMP, is a synthetic compound that has been used in various scientific and medical research applications. It is a derivative of piperidine, a naturally occurring alkaloid found in some plants. 2-CPMP has been used in a variety of research applications due to its unique properties, such as its ability to act as an agonist or antagonist, its low toxicity, and its relatively low cost.
Applications De Recherche Scientifique
2-CPMP has been used in a variety of scientific research applications, such as the study of neurotransmitter systems, the study of drug metabolism, and the study of signal transduction pathways. It has also been used to study the effects of various drugs and to develop new drugs. Additionally, 2-CPMP has been used to study the effects of various hormones and to study the effects of various environmental toxins.
Mécanisme D'action
2-CPMP is an agonist at some receptors and an antagonist at others. It has been shown to act as an agonist at muscarinic acetylcholine receptors, serotonin receptors, and dopamine receptors. It has also been shown to act as an antagonist at some opioid receptors. Additionally, 2-CPMP has been shown to act as an agonist at some G-protein coupled receptors.
Biochemical and Physiological Effects
2-CPMP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, such as dopamine and serotonin, which can have a variety of effects on the body. Additionally, 2-CPMP has been shown to have a variety of effects on the cardiovascular system, including an increase in heart rate and an increase in blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
2-CPMP has a number of advantages and limitations when it comes to laboratory experiments. One of the main advantages of using 2-CPMP is its low toxicity, which makes it a safe and effective compound for use in laboratory experiments. Additionally, 2-CPMP is relatively inexpensive and easy to obtain, which makes it a cost-effective compound for use in laboratory experiments. However, one of the main limitations of using 2-CPMP is its low solubility in water, which can make it difficult to use in some laboratory experiments.
Orientations Futures
There are a number of possible future directions for research involving 2-CPMP. One possible direction is to investigate the effects of 2-CPMP on various neurological disorders, such as depression and anxiety. Additionally, further research could be done to investigate the potential use of 2-CPMP as an anti-cancer agent. Additionally, further research could be done to investigate the potential use of 2-CPMP as an anti-inflammatory agent. Finally, further research could be done to investigate the potential use of 2-CPMP as an anti-microbial agent.
Propriétés
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-4-methylpiperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-9(12)10(14)13-6-4-11(2,5-7-13)8-15-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZNKTTZFQQGQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)(C)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1477232.png)
![2-Azido-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one](/img/structure/B1477233.png)
![3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1477239.png)
![2-(Methylamino)-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477240.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)pyridin-3-amine](/img/structure/B1477241.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)aniline](/img/structure/B1477242.png)
![2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one](/img/structure/B1477243.png)
![7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477244.png)
![5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477245.png)
![9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1477248.png)

![2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1477251.png)

